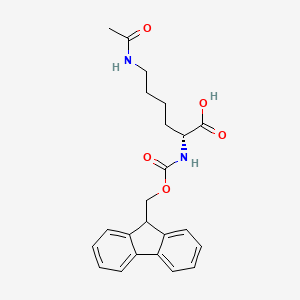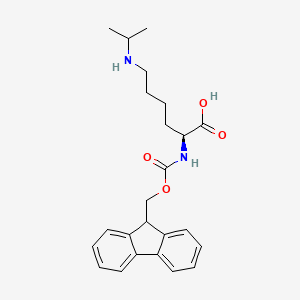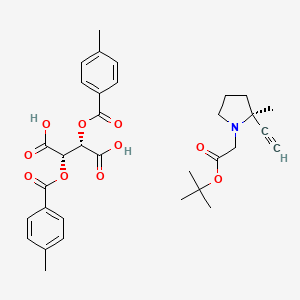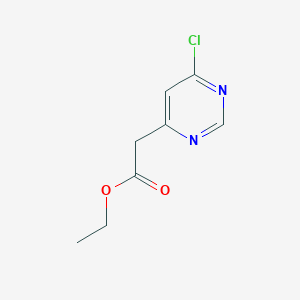![molecular formula C10H17NO B8113200 N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine](/img/structure/B8113200.png)
N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is a fascinating compound, often studied for its unique chemical structure and diverse applications. The molecule features a bicyclic framework with a hydroxylamine functional group, making it an interesting subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep process involving the preparation of the bicyclic core and the introduction of the hydroxylamine group. Common starting materials include camphor derivatives, which are transformed into the target compound via a series of reactions, such as reduction, oxidation, and functional group interconversions.
Industrial Production Methods: In an industrial setting, the synthesis of N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of high-pressure reactors, advanced catalytic systems, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxime derivatives.
Reduction: : It can be reduced to yield amine products.
Substitution: : Nucleophilic and electrophilic substitutions can occur at the bicyclic core.
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) under controlled temperatures.
Oxidation Products: : Oxime derivatives
Reduction Products: : Amine compounds
Substitution Products: : Varied, depending on the substituent introduced
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate enzyme activities, particularly those involving hydroxylamine derivatives.
Medicine: In medicine, it is explored for potential therapeutic effects, such as its role in developing new drugs targeting specific biochemical pathways.
Industry: Industrially, it is applied in the manufacturing of specialty chemicals, including those used in fragrance and flavor industries.
Mechanism of Action
Mechanism: The compound's effects are largely due to its ability to interact with biological molecules through its hydroxylamine group, which can participate in redox reactions and form stable complexes.
Molecular Targets:Enzymes: : Targets include oxidases and reductases.
Receptors: : May interact with specific receptors involved in signal transduction pathways.
Redox Pathways: : Plays a role in oxidative and reductive biochemical pathways.
Signal Transduction: : Modulates pathways involving nitric oxide and related species.
Comparison with Similar Compounds
Unique Aspects: N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is unique due to its bicyclic structure and functional group, offering distinct reactivity patterns compared to other hydroxylamine derivatives.
Similar Compounds:N-methylhydroxylamine: : Lacks the bicyclic core, resulting in different reactivity.
Benzohydroxamic acid: : Contains an aromatic ring, which alters its chemical properties.
Oximes: : Share the hydroxylamine group but differ in their backbone structures.
And there you have it! Quite the versatile compound, don’t you think?
Properties
IUPAC Name |
N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYGWXWGOBEMAT-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2=NO)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8113122.png)
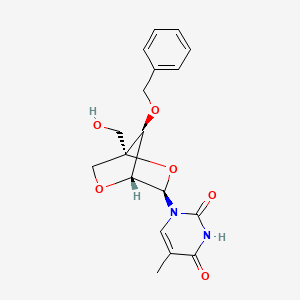
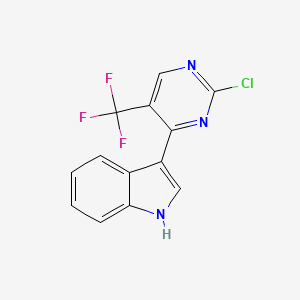
![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)
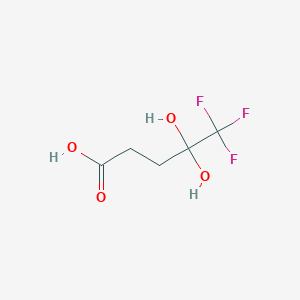
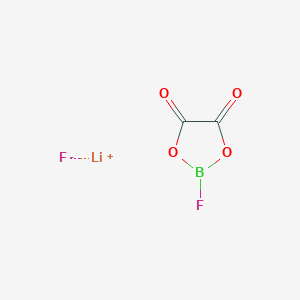
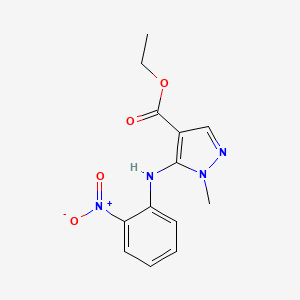
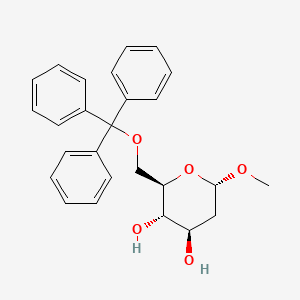
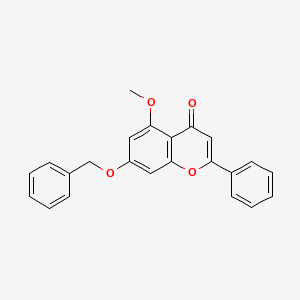
![(3E,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B8113216.png)
